![molecular formula C21H26N2OS B2732166 [1,1'-Biphenyl]-4-yl(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone CAS No. 1448132-65-7](/img/structure/B2732166.png)

[1,1'-Biphenyl]-4-yl(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

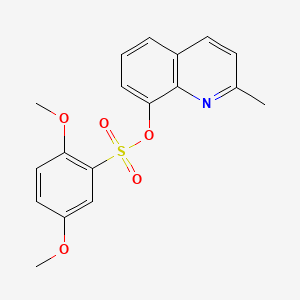

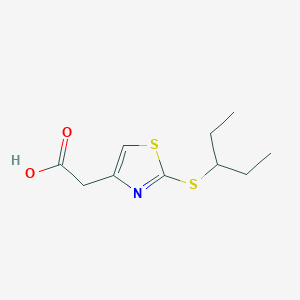

The compound seems to contain a biphenyl group, a thiazepan ring, and a dimethylamino group . Biphenyl is a type of aromatic hydrocarbon with two phenyl rings . Thiazepan is a heterocyclic compound containing a seven-membered ring with one sulfur atom, one nitrogen atom, and five carbon atoms . The dimethylamino group consists of a nitrogen atom bonded to two methyl groups and one other group .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a cyclic structure .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the dimethylamino group might participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, compounds with a dimethylamino group typically have basic properties .Scientific Research Applications

Apoptosis Induction and Anticancer Activity

The discovery of compounds like (naphthalen-4-yl)(phenyl)methanones and N-methyl-N-phenylnaphthalen-1-amines as potent inducers of apoptosis using a proprietary cell- and caspase-based assay indicates a potential application in cancer research. One analog demonstrated significant activity in growth inhibition and apoptosis induction in various cancer cell lines, suggesting a pathway for developing new anticancer agents (Jiang et al., 2008).

Catalysis and Organic Synthesis

The preparation and use of bulky phosphines in catalysis, particularly in selective telomerization reactions, underscore the importance of structural modification for enhancing selectivity and yield in synthetic processes. This research provides a foundation for the synthesis of complex organic compounds, including potential applications for the compound (Tschan et al., 2010).

Synthesis and Structural Analysis

The synthesis and characterization of compounds with thiazol and thiophene moieties highlight the ongoing interest in synthesizing structurally diverse molecules for various applications, including antimicrobial and optical properties. Such research indicates a broad interest in compounds with complex structures for potential use in material science and biotechnology (Shahana & Yardily, 2020).

Antimicrobial Activity

Synthesis and evaluation of substituted [1,1'-biphenyl]-4-yl(3-methylbenzofuran-2-yl)methanones for their antimicrobial properties indicate the relevance of such compounds in developing new antimicrobial agents. This suggests a potential area of application for the compound in fighting bacterial and fungal infections (Reddy & Reddy, 2016).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-(4-phenylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2OS/c1-22(2)15-20-16-25-14-6-13-23(20)21(24)19-11-9-18(10-12-19)17-7-4-3-5-8-17/h3-5,7-12,20H,6,13-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPVRMXFVYCKLJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CSCCCN1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2732083.png)

![1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2732086.png)

![N-(2-carbamoylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2732087.png)

![N-[1-(2-methylphenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2732096.png)

![tert-Butyl N-{5-oxaspiro[2.5]octan-1-yl}carbamate](/img/structure/B2732098.png)

![4-ethyl-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2732101.png)

![2,4-dimethoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2732106.png)